5-hydroxyflavanone

Description

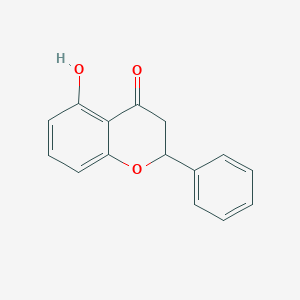

Structure

2D Structure

3D Structure

Properties

CAS No. |

22701-17-3 |

|---|---|

Molecular Formula |

C15H12O3 |

Molecular Weight |

240.25 |

IUPAC Name |

5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-8,14,16H,9H2 |

SMILES |

C1C(OC2=CC=CC(=C2C1=O)O)C3=CC=CC=C3 |

Synonyms |

2,3-Dihydro-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one |

Origin of Product |

United States |

Occurrence, Isolation, and Botanical Significance

Natural Abundance and Plant Sources

5-hydroxyflavanone is a naturally occurring compound found in a variety of plants. mdpi.combiosynth.com Its discovery is notably associated with species from the genera Primula (primroses) and Dionysia, where it has been identified as a key constituent. researchgate.netmdpi.com The presence of this compound and related "Primula-type flavonoids" is considered a unique characteristic of the genus Primula and its close relatives. univie.ac.at

Beyond the Primulaceae family, this compound has been isolated from a diverse range of other plant species. These include the stem bark of Garcinia malaccensis, various parts of Dactylorhiza maculata, and has been reported in Lophomyrtus bullata and Conchocarpus heterophyllus. nih.govbiocrick.comresearchgate.net The compound is often found as part of the plant's secondary metabolites, which play various roles in protecting the plant. mdpi.com

Table 1: Plant Sources of this compound

| Genus | Species | Family | Plant Part |

| Primula | denticulata | Primulaceae | Leaves, Exudates |

| Primula | verticillata | Primulaceae | Exudates |

| Dionysia | tapetodes | Primulaceae | Wooly Farina (Exudate) |

| Garcinia | malaccensis | Clusiaceae | Stem Bark |

| Dactylorhiza | maculata | Orchidaceae | Not specified |

| Lophomyrtus | bullata | Myrtaceae | Not specified |

| Conchocarpus | heterophyllus | Rutaceae | Not specified |

| Imperata | cylindrica | Poaceae | Rhizome |

This table is generated based on data from multiple sources. univie.ac.atnih.govbiocrick.commdpi.compensoft.netbiorxiv.org

Geographic and Species-Specific Distribution in Phytochemistry

The phytochemical distribution of this compound is closely linked to the geographic location of its plant sources. The genus Primula is widespread, primarily inhabiting the cold and temperate regions of the Northern Hemisphere, with many species found across Europe. unipi.it Dionysia species are predominantly found in the mountainous regions of central Asia. biorxiv.orgnih.gov The occurrence of this compound and other unusual substituted flavones in the farinose (powdery) or wooly exudates of these plants is a significant chemotaxonomic marker. univie.ac.atbiorxiv.org

For instance, chemical profiling of Primula denticulata has confirmed the presence of this compound alongside other related flavonoids like 5,8-dihydroxyflavone and 2'-hydroxyflavone. pensoft.net Similarly, a complex exudate profile from Primula verticillata, a species distributed from Turkey to Northern India, revealed flavonoids based on a 5-hydroxyflavone (B191505) structure. univie.ac.at In Dionysia tapetodes, the wooly fibers extruded by glandular trichomes are composed of a mixture of flavone (B191248) derivatives, including hydroxyflavones, which contrasts with the powdery farina of some Primula species that is almost entirely flavone. biorxiv.orgnih.gov The specific composition of these flavonoid exudates can vary even between closely related species. nih.gov

Methodologies for Extraction and Isolation of this compound

The isolation of this compound from plant material involves standard phytochemical techniques used for flavonoid extraction. Flavonoids are phenolic compounds and are typically extracted from plant tissues using solvents that can solubilize them.

General extraction of flavonoids often begins with the use of solvents like ethanol (B145695), methanol (B129727), or aqueous mixtures of these alcohols. e3s-conferences.org Traditional methods such as maceration (soaking the plant material in a solvent at room temperature), percolation (passing a solvent through the plant material), and Soxhlet extraction (continuous extraction with a hot solvent) are commonly employed to create a crude extract. e3s-conferences.orgslideshare.net

Following the initial extraction, a series of purification and isolation steps are required to obtain pure this compound. A specific example includes the isolation of 5-hydroxyflavone from the petroleum ether extract of Imperata cylindrica rhizomes. mdpi.com In this case, the final purification was achieved using gel filtration chromatography on a Sephadex LH-20 column, with a mixture of dichloromethane (B109758) and methanol as the eluting solvent system. mdpi.com Preparative chromatography has also been successfully used to isolate this compound from extracts of Dactylorhiza maculata. researchgate.net These chromatographic techniques separate the compounds in the crude extract based on their physical and chemical properties, allowing for the isolation of the target molecule.

Table 2: Methodologies for Extraction and Isolation of Flavonoids like this compound

| Step | Method | Description |

| Initial Extraction | Maceration, Percolation, Soxhlet Extraction | The plant material is treated with a suitable solvent (e.g., ethanol, methanol, petroleum ether) to create a crude extract containing a mixture of phytochemicals. |

| Purification & Isolation | Column Chromatography | The crude extract is passed through a stationary phase (e.g., silica (B1680970) gel, Sephadex LH-20) in a column. A mobile phase (solvent system) carries the components at different rates, leading to separation. |

| Purification & Isolation | Preparative Thin-Layer Chromatography (pTLC) | A variation of TLC used to separate and purify larger quantities of a compound from a mixture. |

| Purification & Isolation | Gel Filtration Chromatography | A size-exclusion chromatography technique where molecules are separated based on their size. Sephadex LH-20 is a common medium for separating flavonoids. |

This table summarizes common techniques described in the literature. researchgate.netmdpi.come3s-conferences.org

Biosynthesis and Biotransformation Pathways

Chalcone (B49325) Isomerase (CHI)-Mediated Biosynthesis of 5-Hydroxyflavanone

The biosynthesis of this compound is a critical step in the flavonoid pathway, primarily catalyzed by the enzyme chalcone isomerase (CHI). This enzyme facilitates the stereospecific cyclization of a chalcone precursor into the corresponding flavanone (B1672756). frontiersin.org Although this isomerization can occur spontaneously, CHI can accelerate the reaction rate by a factor of up to 107. mdpi.com The process begins with the formation of 2′,4,4′,6′-tetrahydroxychalcone (naringenin chalcone) by chalcone synthase (CHS). mdpi.com CHI then acts upon this substrate to produce (2S)-naringenin, a specific stereoisomer of 5,7,4′-trihydroxyflavanone, which serves as a key intermediate for the synthesis of other flavonoids. oup.com

Plant chalcone isomerases are broadly categorized into four types, with Type I and Type II being the catalytically active forms. mdpi.com

Type I Chalcone Isomerases: These enzymes are widespread in vascular plants and exhibit high specificity. mdpi.comfrontiersin.org They exclusively catalyze the isomerization of 6′-hydroxychalcones, such as naringenin (B18129) chalcone, to produce 5-hydroxyflavanones like (2S)-naringenin. oup.comnih.gov The functional CHI gene TT5 in Arabidopsis is essential for the biosynthesis of anthocyanins and other flavonoids, highlighting the importance of this enzyme type. nih.gov

Type II Chalcone Isomerases: Primarily found in leguminous plants, Type II CHIs have a broader substrate specificity compared to their Type I counterparts. mdpi.comoup.com They can isomerize both 6′-hydroxychalcones (like naringenin chalcone) to form 5-hydroxyflavanones and 6′-deoxychalcones (like isoliquiritigenin) to produce 5-deoxyflavanones (e.g., liquiritigenin). nih.govresearchgate.netfrontiersin.org This dual activity is fundamental for the production of legume-specific isoflavonoids and other 5-deoxyflavonoids. nih.gov The difference in substrate preference between Type I and Type II CHIs is determined by specific amino acid residues within the enzyme's active site. frontiersin.org

Table 1: Comparison of Type I and Type II Chalcone Isomerases

| Feature | Type I CHI | Type II CHI |

|---|---|---|

| Distribution | Ubiquitous in vascular plants. mdpi.comfrontiersin.org | Primarily found in leguminous plants. mdpi.comoup.com |

| Substrate(s) | 6′-hydroxychalcone (e.g., naringenin chalcone). oup.comnih.gov | 6′-hydroxychalcone and 6′-deoxychalcone (e.g., isoliquiritigenin). nih.govresearchgate.netfrontiersin.org |

| Product(s) | This compound (e.g., (2S)-naringenin). oup.comnih.gov | This compound and 5-deoxyflavanone (e.g., liquiritigenin). nih.govresearchgate.netfrontiersin.org |

| Biological Role | General flavonoid biosynthesis. frontiersin.org | General and legume-specific flavonoid (isoflavonoid) biosynthesis. frontiersin.orgnih.gov |

The production of this compound is a tightly controlled process, regulated at both the genetic and enzymatic levels to meet the plant's developmental and environmental needs.

Genetic Regulation: The expression of genes encoding flavonoid biosynthetic enzymes, including chalcone isomerase, is modulated by a complex network of transcription factors. biotech-asia.org The primary regulators belong to the MYB, bHLH, and WD40 protein families, which can form a ternary MBW complex to control the transcription of structural genes. biotech-asia.org For instance, in Camellia nitidissima, the transcription factor CnMYB7 has been identified as a key regulator governing the transcription of the CnCHI4 gene, which is essential for flavonoid production. mdpi.com Additionally, non-coding RNAs, such as microRNAs (miRNAs), can post-transcriptionally regulate flavonoid biosynthesis. biotech-asia.org Environmental cues like light and the plant's internal circadian clock also influence the expression of these genes. biotech-asia.org

Enzymatic Regulation: The activity of chalcone isomerase and other enzymes in the pathway is subject to various control mechanisms. libretexts.org Product inhibition is a common form of regulation, where the accumulation of a downstream product can inhibit the activity of an earlier enzyme in the pathway. libretexts.org This feedback inhibition prevents the overproduction of specific flavonoids. libretexts.org Furthermore, the enzymes involved in flavonoid biosynthesis often form multi-enzyme complexes associated with the endoplasmic reticulum, which can enhance the efficiency of the pathway by channeling intermediates between enzymes. biotech-asia.org The activity of these enzymes can also be influenced by post-translational modifications, such as phosphorylation, which are mediated by cellular signal transduction pathways. libretexts.org

Role of Type I and Type II Chalcone Isomerases

Microbial and Enzymatic Biotransformations of this compound and Related Flavonoids

Microorganisms and isolated enzymes are capable of modifying this compound and other flavonoids, leading to a diverse array of derivatives with potentially altered biological activities. These biotransformations include reactions such as hydroxylation, glycosylation, and demethylation.

Microbial Transformations: Various fungi have been shown to metabolize 5-hydroxyflavone (B191505). For example, Aspergillus alliaceous can hydroxylate 5-hydroxyflavone to produce 5,4′-dihydroxyflavone. merckmillipore.com The fungus Streptomyces fulvissimus also hydroxylates 5-hydroxyflavone to 5,4′-dihydroxyflavone and 5,3′,4′-trihydroxyflavone, and can further catalyze the sulfation of 5,4′-dihydroxyflavone. asm.org Beauveria bassiana transforms 5-hydroxyflavone into 4′-hydroxyflavone 5-O-beta-D-4-O-methylglucopyranoside. merckmillipore.com Entomopathogenic filamentous fungi like Isaria fumosorosea and Isaria farinosa can convert 5-hydroxyflavone into O-methylglucosides, often with additional hydroxylations. semanticscholar.orgmdpi.com Aspergillus niger has been used to produce 5-hydroxyflavone through the demethylation of 5-methoxyflavone (B191841) and can also hydroxylate 5-hydroxyflavone at the C-4' position. researchgate.netresearchgate.net

Enzymatic Transformations: Isolated enzymes, particularly from microbial sources, are used for specific flavonoid modifications. Glycosyltransferases, for instance, are employed to attach sugar moieties to flavonoid molecules, a process that can enhance their solubility and stability. mdpi.com The enzymatic systems of various fungi catalyze a range of reactions including hydroxylation, O-methylation, and glycosylation. ebi.ac.uk Human cytochrome P450 enzymes have also been studied for their ability to oxidize flavones, with various isoforms capable of hydroxylating the flavone (B191248) backbone at different positions. biocrick.com

Table 2: Examples of Microbial Biotransformation of 5-Hydroxyflavone

| Microorganism | Substrate | Product(s) | Reference |

|---|---|---|---|

| Aspergillus alliaceous | 5-Hydroxyflavone | 5,4'-Dihydroxyflavone | merckmillipore.com |

| Beauveria bassiana | 5-Hydroxyflavone | 4'-Hydroxyflavone 5-O-beta-D-4-O-methylglucopyranoside | merckmillipore.com |

| Streptomyces fulvissimus | 5-Hydroxyflavone | 5,4'-Dihydroxyflavone, 5,3',4'-Trihydroxyflavone, 5,4'-Dihydroxyflavone-4'-sulfate | asm.org |

| Isaria fumosorosea | 5-Hydroxyflavone | O-methylglucosides (with hydroxylation) | semanticscholar.orgmdpi.com |

| Aspergillus niger | 5-Methoxyflavone | 5-Hydroxyflavone | researchgate.netresearchgate.net |

| Aspergillus niger | 5-Hydroxyflavone | 4'-Hydroxy-5-hydroxyflavone | researchgate.net |

Synthetic Chemistry of 5 Hydroxyflavanone and Its Derivatives

De Novo Chemical Synthetic Methodologies for 5-Hydroxyflavanone

De novo synthesis of this compound typically involves the construction of the flavanone (B1672756) skeleton from simple, readily available starting materials. A common and historical approach is the acid-catalyzed cyclization of a 2'-hydroxychalcone (B22705) intermediate.

A general synthesis of flavones involves the reaction of a 2-hydroxyacetophenone (B1195853) with an aroyl chloride, followed by a rearrangement and cyclization. iiarjournals.org For hydroxylated flavones, this can be problematic, sometimes leading to over-benzoylated products and low yields. iiarjournals.org To circumvent these issues, modifications have been developed. One such method involves using 2',6'-dihydroxyacetophenone (B134842) and benzoyl chloride as starting materials. chemicalbook.com

Another strategy employs the Algar-Flynn-Oyamada (AFO) reaction, which is an oxidative cyclization of a chalcone (B49325). acs.org While effective, the AFO reaction's substrate scope can be limited, as certain substitution patterns may favor the formation of aurones instead of the desired flavone (B191248). acs.org

A notable method for synthesizing 5-hydroxyflavone (B191505) involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) and an aromatic aldehyde to form a 2'-hydroxychalcone, which is then cyclized. rsc.org Catalysts such as mineral acids, ion-exchange resins, or acetic acid can facilitate the cyclization. researchgate.net A one-step method using boric acid as a catalyst in polyethylene (B3416737) glycol 400 has also been reported to produce hydroxyflavanones from hydroxyacetophenone derivatives and 2,4-dihydroxybenzaldehyde. google.com

Furthermore, a synthesis route starting from 2',4'-dihydroxy-5'-nitroacetophenone and benzoyl chloride can produce a 1,3-diketone intermediate, which upon acid treatment, yields the corresponding nitro-containing flavone. mdpi.com This can then be further modified to obtain the desired this compound.

Semi-synthetic Strategies from Precursor Compounds

Semi-synthetic approaches leverage naturally occurring or easily accessible precursors to generate this compound. Naringenin (B18129), a common flavanone found in citrus fruits, serves as a key precursor. nih.gov In engineered microbial systems, naringenin can be converted to 5-hydroxyflavone through the action of flavone synthase (FNS). nih.gov

Another approach involves the modification of other flavonoids. For instance, the synthesis of pedalitin, a related flavone, has been achieved through a series of reactions including aldol (B89426) condensation and serial demethylation of methoxy (B1213986) groups. mdpi.com While not directly producing this compound, these methodologies showcase the potential for interconversion between different flavonoid structures.

The use of biotransformation is a growing area in semi-synthesis. Microorganisms can be utilized to perform specific reactions, such as hydroxylations or glycosylations, on flavonoid scaffolds. biocrick.com For example, Isaria fumosorosea and Isaria farinosa have been used to biotransform flavones into their O-methylglucoside derivatives, sometimes with additional hydroxylations. biocrick.com

Design and Synthesis of this compound Analogues and Derivatives

The modification of the this compound scaffold is a key strategy to explore structure-activity relationships and develop new compounds with enhanced properties. These modifications often target the hydroxyl group or the aromatic rings.

Introduction of Halogenated Moieties

The introduction of halogen atoms into the this compound structure can significantly influence its biological activity. nih.gov Halogenation can be achieved either by using halogenated starting materials in a de novo synthesis or by direct halogenation of the flavone core. researchgate.net

Direct halogenation of the flavone or isoflavone (B191592) core can be complex due to selectivity issues. researchgate.net However, specific protocols have been developed. For example, N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) can be used for late-stage functionalization to introduce bromine and iodine, respectively. nih.gov The synthesis of 7-substituted 6-iodoflavonol derivatives has been reported starting from 4-substituted 2-hydroxy-5-iodochalcones. nih.gov

The synthesis of halogenated rocaglate derivatives, which are structurally related to flavones, has been achieved via the Algar-Flynn-Oyamada route, particularly for structures with electron-withdrawing substituents. acs.org This highlights the utility of established synthetic routes for creating halogenated analogues.

| Halogenation Reagent | Position of Halogenation | Reference |

| N-bromosuccinimide (NBS) | Positions 2 and 7 | nih.gov |

| N-iodosuccinimide (NIS) | Positions 2 and 7 | nih.gov |

| Diversinate™ reagent | Not specified | nih.gov |

Alkylation and Acylation Strategies

Alkylation and acylation are common derivatization techniques for hydroxyflavones. mdpi.com These reactions typically target the hydroxyl groups, altering the compound's polarity and pharmacokinetic profile. researchgate.net

Alkylation: The hydroxyl group at the 7-position of a flavone is more readily alkylated than the 5-hydroxyl group. iiarjournals.org This is attributed to the intramolecular hydrogen bond between the 5-hydroxyl proton and the carbonyl oxygen at position 4, which reduces the acidity of the 5-OH group. iiarjournals.org To alkylate the 5-hydroxyl, a strong base like sodium hydride (NaH) is often required. iiarjournals.orgiiarjournals.org The "borrowing hydrogen" methodology offers an alternative, atom-economical approach for N-alkylation of related compounds, which could be adapted for O-alkylation. acs.org

Acylation: Acylation can be achieved using acylating agents like acetic anhydride. iiarjournals.org In the case of chrysin (B1683763) (5,7-dihydroxyflavone), direct diacetylation occurs with acetic anhydride. iiarjournals.org The Friedel-Crafts acylation is a fundamental reaction for introducing acyl groups onto aromatic rings, though its application directly on the flavanone core may be limited by the existing functional groups. libretexts.orgsaskoer.ca

| Reaction Type | Reagents | Target Position | Reference |

| Alkylation (Methylation) | Iodomethane | 7-OH | iiarjournals.org |

| Alkylation (Mitsunobu) | Triphenylphosphine, DIAD | 7-OH | iiarjournals.org |

| Alkylation | Sodium Hydride, Alkyl Halide | 5-OH | iiarjournals.orgiiarjournals.org |

| Acylation (Acetylation) | Acetic Anhydride | 5-OH, 7-OH | iiarjournals.org |

Metal Complexation of this compound

5-Hydroxyflavone can act as a ligand, coordinating with metal ions to form complexes. This complexation can alter the physicochemical and biological properties of the parent flavone. farmaciajournal.com

5-Hydroxyflavone typically acts as a bidentate ligand, with the primary coordination sites being the 5-hydroxyl group and the 4-carbonyl group. researchgate.netresearchgate.net This forms a stable six-membered chelate ring with the metal ion. The deprotonation of the hydroxyl group strongly favors coordination. uchile.cl

Complexes of 5-hydroxyflavone have been synthesized with a variety of metal ions, including Mg(II), Zn(II), Cu(II), Co(II), and Cr(III). researchgate.netmdpi.com The stoichiometry of these complexes can vary. For example, complexes with a 1:2 metal-to-ligand ratio have been reported for Cu(II), where the flavone acts as a bidentate ligand. farmaciajournal.com A Cr(III) complex with a 1:3 metal-to-ligand stoichiometry has also been synthesized. mdpi.com

The formation of these complexes can be confirmed through various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy. farmaciajournal.com In the IR spectrum, a shift in the characteristic bands of the carbonyl and hydroxyl groups is observed upon complexation. researchgate.net In UV-Vis spectroscopy, bathochromic shifts (shifts to longer wavelengths) of the absorption bands are typically seen due to the extension of the conjugated system upon complexation. researchgate.net

| Metal Ion | Stoichiometry (Metal:Ligand) | Coordination Sites | Reference |

| Mg(II) | 1:2 | 5-OH, 4-C=O | farmaciajournal.com |

| Zn(II) | 1:2 | 5-OH, 4-C=O | farmaciajournal.com |

| Cu(II) | 1:2 | 5-OH, 4-C=O | farmaciajournal.com |

| Co(II) | Not specified | 5-OH, 4-C=O | researchgate.net |

| Cr(III) | 1:3 | 5-OH, 4-C=O | mdpi.com |

| Al(III) | 1:1 or 1:2 | 5-OH, 4-C=O | researchgate.net |

Synthesis of Metal-5-Hydroxyflavanone Complexes

The molecular structure of this compound, also known as primuletin, features a 5-hydroxyl group and a 4-carbonyl group. researchgate.netresearchgate.net This specific arrangement of a hydroxyl group and a keto group in proximity allows this compound to function as a bidentate ligand. researchgate.netresearchgate.net It can donate electrons from both the carbonyl oxygen and the deprotonated hydroxyl oxygen to a metal ion, forming a stable chelate ring. researchgate.netresearchgate.net The synthesis of metal-5-hydroxyflavanone complexes is an area of significant interest, as the resulting coordination compounds can exhibit modified physicochemical properties compared to the parent flavonoid. researchgate.net

The general procedure for synthesizing these complexes involves the reaction of this compound with a corresponding metal salt in a suitable solvent. farmaciajournal.com Commonly, alcoholic or aqueous-alcoholic solutions are employed. farmaciajournal.com The reaction often takes place in an alkaline medium, which facilitates the deprotonation of the 5-hydroxyl group, making it a more effective coordinating agent. farmaciajournal.comijcr.info The resulting metal complexes are frequently insoluble and can be isolated by precipitation from the reaction mixture. farmaciajournal.com Characterization of these synthesized complexes is typically achieved through a combination of analytical and spectroscopic techniques, including elemental analysis, molar conductance, thermal analysis, and spectroscopic methods such as Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and mass spectrometry. researchgate.netnih.gov

The stoichiometry of the metal-to-ligand ratio in these complexes can vary depending on the metal ion and the specific reaction conditions. researchgate.netijcr.info Ratios of 1:1, 1:2, and 1:3 (metal:ligand) have been reported. researchgate.netfarmaciajournal.com

Complexes with Divalent and Trivalent Metals

A range of complexes has been synthesized using divalent and trivalent metal ions. For instance, new complexes of magnesium(II), zinc(II), copper(II), and cobalt(II) with this compound have been successfully synthesized and characterized. researchgate.net In the case of Mg(II) and Zn(II), complexes with the general formula [M(L)₂(H₂O)₂] (where L represents the deprotonated this compound ligand) have been isolated. nih.govmdpi.com Spectroscopic analysis is crucial for confirming the coordination of the metal ion to the flavonoid.

Infrared (IR) Spectroscopy: A key piece of evidence for chelation comes from the IR spectra. The spectrum of free this compound shows a strong intramolecular hydrogen bond. mdpi.commdpi.com Upon complexation, the IR band corresponding to the C=O (carbonyl) stretching vibration, typically observed around 1653 cm⁻¹ in the free ligand, shifts to a lower frequency. mdpi.com This shift indicates the involvement of the carbonyl oxygen in binding to the metal ion. mdpi.com Furthermore, changes in the bands associated with the O-H group, such as the disappearance or weakening of the coupled ν(C-O) + δ(OH) vibration, suggest that coordination occurs through the deprotonated hydroxyl group. mdpi.commdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of this compound typically show two main absorption bands, referred to as Band I (related to the cinnamoyl system of the B ring) and Band II (related to the benzoyl system of the A ring). researchgate.netmdpi.com Upon complexation with a metal ion, these bands often exhibit a bathochromic shift (a shift to longer wavelengths). researchgate.netmdpi.com This phenomenon is attributed to the extension of the conjugated system of the ligand upon coordination with the metal. mdpi.com For some transition metal complexes, such as those with copper(II) and cobalt(II), additional bands may appear in the visible region due to d-d electronic transitions, which can provide information about the coordination geometry of the metal ion. researchgate.net For example, the electronic spectrum of a Cu(II)-5-hydroxyflavanone complex has been interpreted as supporting a tetrahedral geometry. researchgate.net

A chromium(III) complex with a 1:3 metal-to-ligand ratio has also been synthesized and characterized. farmaciajournal.com Similarly, the complexation of this compound with aluminum(III) has been studied, revealing different stoichiometries depending on the solvent system. A 1:1 complex was formed in pure methanol (B129727), whereas a 1:2 (metal:ligand) species was observed in a methanol/water medium at a pH of 6. researchgate.netmdpi.com

| Metal Ion | Molecular Formula of Complex | Stoichiometry (Metal:Ligand) | Key IR Spectral Shifts (cm⁻¹) | Key UV-Vis Spectral Shifts (nm) | Proposed Geometry | Reference |

|---|---|---|---|---|---|---|

| Mg(II) | [Mg(C₁₅H₉O₃)₂(H₂O)₂]·H₂O | 1:2 | ν(C=O) shifts to lower frequency | Bathochromic shift of Bands I & II | Not specified | nih.gov |

| Zn(II) | [Zn(C₁₅H₉O₃)₂(H₂O)₂]·0.5H₂O | 1:2 | ν(C=O) shifts to lower frequency | Bathochromic shift of Bands I & II | Not specified | nih.gov |

| Cu(II) | [Cu(C₁₅H₉O₃)₂] | 1:2 | ν(C=O) shifts to lower frequency | Bathochromic shift of Bands I & II | Tetrahedral | researchgate.netfarmaciajournal.com |

| Co(II) | [Co(C₁₅H₉O₃)₂] | 1:2 | ν(C=O) shifts to lower frequency | Bathochromic shift of Bands I & II | Tetrahedral | researchgate.net |

Complexes with Lanthanide Metals

The synthesis of this compound complexes has also been extended to the f-block elements, specifically the lanthanides. mdpi.com New coordination complexes with samarium(III), europium(III), gadolinium(III), and terbium(III) have been prepared. mdpi.com The general synthesis involves reacting the respective lanthanide salt with this compound in ethanol (B145695), with triethylamine (B128534) added to facilitate the deprotonation of the ligand. mdpi.com

The resulting compounds are characterized as hydroxo complexes with the general formula [Ln(C₁₅H₉O₃)₂(OH)₂(H₂O)ₓ]·nH₂O. mdpi.com In these structures, two deprotonated this compound molecules act as bidentate chelate ligands. mdpi.com The coordination is confirmed by spectroscopic evidence similar to that for the d-block metal complexes, including shifts in the IR bands for the carbonyl group and changes in the UV-Vis absorption bands. mdpi.com

| Lanthanide Ion (Ln³⁺) | General Formula | Value of x (Coordinated H₂O) | Value of n (Lattice H₂O) | Reference |

|---|---|---|---|---|

| Sm(III) | [Ln(C₁₅H₉O₃)₂(OH)₂(H₂O)ₓ]·nH₂O | 0 | 0 | mdpi.com |

| Eu(III) | 1 | 1 | mdpi.com | |

| Gd(III) | 1 | 0 | mdpi.com | |

| Tb(III) | 1 | 0 | mdpi.com |

Analytical and Spectroscopic Characterization of 5 Hydroxyflavanone and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of flavonoids, allowing for the separation of complex mixtures and the quantification of individual components. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly crucial in the study of 5-hydroxyflavanone.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of flavonoids like this compound due to its high resolution and sensitivity. researchgate.netnih.gov The method's adaptability allows for the separation of various flavonoids from complex matrices. dikmatech.com A typical HPLC system for this purpose utilizes a reverse-phase C18 column and a diode-array detector (DAD) for monitoring the elution of compounds at specific wavelengths. nasa.govingentaconnect.com

For instance, this compound can be effectively separated using a C18 stationary phase with a gradient elution mobile phase. dikmatech.comnasa.gov One established method employs a gradient system with a mobile phase consisting of aqueous ammonium (B1175870) phosphate (B84403) and methanol (B129727), allowing for the separation of this compound from a mixture of eight different flavonoids within 15 minutes. dikmatech.com The detection is typically carried out at a wavelength of 254 nm. dikmatech.comingentaconnect.com The purity of this compound is often assessed by HPLC, with standards typically exhibiting a purity of 96.0% or higher. thermofisher.comthermofisher.com

Table 1: Example HPLC Parameters for this compound Analysis This table presents a composite of typical conditions and is for illustrative purposes.

| Parameter | Value | Source |

| Column | Diamonsil® Plus C18 (150 x 4.6 mm, 5µm) | dikmatech.com |

| Mobile Phase A | 35mM Ammonium Phosphate (pH 2.3) / Methanol (70/30 v/v) | dikmatech.com |

| Mobile Phase B | 35mM Ammonium Phosphate (pH 2.3) / Methanol (5/95 v/v) | dikmatech.com |

| Gradient | 2% to 95% B over a programmed duration | dikmatech.com |

| Flow Rate | 1.0 mL/min | dikmatech.com |

| Column Temp. | 30 °C | dikmatech.com |

| Detection | UV at 254 nm | dikmatech.com |

| Injection Vol. | 10 µL | dikmatech.com |

Gas Chromatography (GC)

Gas Chromatography (GC) offers a high-resolution separation technique that, when coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides a powerful tool for flavonoid analysis. researchgate.net However, the direct analysis of flavonoids, including this compound, by GC is challenging due to their high polarity, low volatility, and limited thermal stability. nih.govtandfonline.com

To overcome these limitations, a crucial derivatization step is required to convert the non-volatile flavonoids into more volatile and thermally stable compounds suitable for GC analysis. researchgate.netnih.gov This is commonly achieved through silylation, where polar hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. nih.govacs.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.govacs.org Following derivatization, the resulting TMS-ethers of this compound can be separated on a capillary column, such as a DB-5, and detected by MS. jst.go.jp This approach allows for the characterization of the seven possible monohydroxyflavanone isomers based on their mass spectra. jst.go.jp

Table 2: General GC-MS Workflow for this compound

| Step | Description | Key Reagents/Conditions | Source |

| 1. Extraction | Isolation of flavonoids from the sample matrix. | Ethyl acetate (B1210297) or other suitable organic solvents. | acs.org |

| 2. Derivatization | Conversion of polar -OH groups to volatile TMS-ethers. | BSTFA + TMCS, heated at 70°C. | acs.org |

| 3. GC Separation | Separation of derivatized isomers. | Capillary column (e.g., DB-5). | jst.go.jp |

| 4. MS Detection | Identification and quantification based on mass spectra. | Electron Ionization (EI) source. | acs.orgnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and specific techniques widely employed for the analysis of this compound and its metabolites. researchgate.netcapes.gov.brscispace.com This method combines the powerful separation capabilities of HPLC with the mass analysis capabilities of MS, making it ideal for identifying compounds in complex mixtures and elucidating the structures of metabolites. mdpi.comnih.gov

In LC-MS analysis, after chromatographic separation, compounds are ionized, typically using electrospray ionization (ESI), and their mass-to-charge ratio (m/z) is determined. mdpi.comnih.gov For this compound, the precursor ion [M+H]⁺ is observed at m/z 239. nih.govmdpi.com Tandem mass spectrometry (LC-MS/MS) involves selecting this precursor ion and subjecting it to collision-induced dissociation to generate a unique fragmentation pattern, or product ion spectrum. mdpi.comnih.gov This fragmentation provides structural information that is crucial for identifying metabolites, such as di-hydroxylated flavanones (m/z 257), which are common metabolic products. nih.gov Human metabolites of this compound, like its glucuronide conjugate, have been identified using these advanced techniques. nih.gov

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. nih.govresearchgate.net Both ¹H-NMR and ¹³C-NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound. nih.govresearchgate.net The chemical shifts (δ) are influenced by the electronic environment of each nucleus, which is affected by factors like the position of the hydroxyl group. researchgate.nethebmu.edu.cn

In 5-hydroxyflavone (B191505), the intramolecular hydrogen bond between the 5-hydroxyl group and the C4-carbonyl oxygen significantly influences the chemical shifts. hebmu.edu.cnthermofisher.com This interaction deshields the C5 nucleus, causing its resonance to appear at a lower field compared to other hydroxylated flavones. hebmu.edu.cn Similarly, this hydrogen bond affects the C-ring electronics, leading to a downfield shift for C2 and an upfield shift for C3. hebmu.edu.cn The structural identification of hydroxyflavone derivatives relies heavily on the careful analysis and comparison of these NMR spectral data. nih.govresearchgate.net

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for 5-Hydroxyflavone Data compiled from literature; solvent can influence exact values.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) and Multiplicity | Source |

| 2 | 162.5 | - | hebmu.edu.cn |

| 3 | 107.03 | - | hebmu.edu.cn |

| 4 | 177.7 | - | hebmu.edu.cn |

| 4a | 114.6 | - | hebmu.edu.cn |

| 5 | 162.5 | 12.66 (s, 5-OH) | hebmu.edu.cn |

| 6 | 119.8 | - | hebmu.edu.cn |

| 7 | 132.1 | - | hebmu.edu.cn |

| 8 | 125.1 | - | hebmu.edu.cn |

| 8a | 147.4 | - | hebmu.edu.cn |

| 1' | 131.7 | - | hebmu.edu.cn |

| 2', 6' | 126.8 | - | hebmu.edu.cn |

| 3', 5' | 129.5 | - | hebmu.edu.cn |

| 4' | 132.1 | - | hebmu.edu.cn |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies. irb.hrnih.gov For 5-hydroxyflavone, the IR spectrum provides key information about its hydroxyl (–OH) and carbonyl (C=O) groups.

The most characteristic feature in the IR spectrum of 5-hydroxyflavone is the carbonyl stretching vibration (ν(C=O)). irb.hrresearchgate.net Due to the strong intramolecular hydrogen bond between the 5-OH group and the carbonyl oxygen, the C=O stretching band is shifted to a lower wavenumber compared to flavone (B191248) itself. irb.hr In 5-hydroxyflavone, this band typically appears around 1651-1661 cm⁻¹. irb.hrresearchgate.net Another significant band is observed around 1610-1622 cm⁻¹, which arises from coupled stretching vibrations of the C=C-C=O fragment of the γ-pyrone ring. researchgate.net The presence and position of these bands are diagnostic for the 5-hydroxyflavone structure. irb.hrresearchgate.net

Table 4: Characteristic IR Absorption Bands for 5-Hydroxyflavone

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Source |

| 1651-1661 | ν(C=O) | Carbonyl Stretch (H-bonded) | researchgate.net |

| 1610-1622 | ν(C=C-C=O) | γ-Pyrone Ring Stretch | researchgate.net |

| ~3415 | ν(O-H) | O-H Stretch (if intermolecular H-bonding occurs) | researchgate.net |

| 1510-1600 | ν(C=C) | Aromatic Ring Stretch | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound, like other flavonoids, is characterized by two primary absorption bands. researchgate.net Band I, which is associated with the B-ring cinnamoyl system, typically appears in the 300–380 nm range. researchgate.netsut.ac.th Band II, resulting from the A-ring benzoyl system, is observed in the 240–295 nm range. researchgate.net

In methanol, this compound exhibits an absorption maximum for Band I at approximately 336 nm. researchgate.netconicet.gov.ar The specific absorption wavelengths can be influenced by the solvent used. For instance, in methanol, an absorption wavelength of 270 nm with a molar absorption coefficient (epsilon) of 24,500 has been reported. photochemcad.com In dimethylsulfoxide (DMSO), the absorption spectrum of this compound (also known as primuletin) has been recorded. researchgate.net

The UV-absorption spectra can shift depending on the ionization state of the molecule. The nonionized form of this compound has an absorption band at 336.0 nm, while the ionized species shows a band at 382.0 nm. conicet.gov.ar The pKa value for this compound has been determined to be 11.75, which is higher than that of 3-hydroxyflavone (B191502) (8.68) and 7-hydroxyflavone (B191518) (7.28). conicet.gov.ar

Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to simulate and interpret the electronic absorption spectra of hydroxyflavones, including 5-hydroxyflavone. mdpi.com These calculations indicate that for this compound, Band I corresponds to a HOMO to LUMO transition with charge transfer from the chromone (B188151) moiety to the B ring. mdpi.com

Table 1: UV-Vis Absorption Data for this compound

| Solvent | Band | Wavelength (nm) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|---|

| Methanol | I | 336 | Not Reported | conicet.gov.ar |

| Methanol | Not Specified | 270 | 24,500 | photochemcad.com |

| Ethanol-Water (ionized) | I | 382 | Not Reported | conicet.gov.ar |

| Dimethylsulfoxide (DMSO) | Not Specified | Not Specified | Not Specified | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the structural elucidation of this compound and its metabolites. High-resolution accurate mass electrospray tandem mass spectrometry (ESI-MS/MS) has been used to study the fragmentation patterns of numerous flavonoids, including this compound. mdpi.compreprints.org

In positive ion mode, the precursor ion ([M+H]+) for this compound has a mass-to-charge ratio (m/z) of 239.0703. nih.gov Collision-induced dissociation (CID) of this precursor ion generates a series of product ions that are diagnostic of the flavonoid structure. Common neutral losses observed for flavonoids include H₂O and CO. mdpi.com The fragmentation of deprotonated this compound has been noted to favor cross-ring cleavage (CRC) over ring opening (RO), with a reported ratio of 9.27:1. nih.gov

The analysis of metabolites often involves liquid chromatography-mass spectrometry (LC-MS). google.com For instance, the oxidation products of related hydroxyflavanones by human cytochrome P450 enzymes have been characterized by their positive ion fragmentation and product ion spectra using LC-MS/MS. nih.gov One known human metabolite of 5-hydroxyflavone is (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-oxo-2-phenylchromen-5-yl)oxyoxane-2-carboxylic acid. nih.gov

Additionally, this compound has been evaluated as a potential matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging of lipids. acs.org

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Technique | Reference |

|---|---|---|---|---|

| Positive (ESI) | 239.0703 ([M+H]+) | 137 | IT/ion trap MS2 | nih.gov |

| Positive (ESI) | Not Specified | 150, 106, 102, 88, 62, 44 | Orbitrap Elite MS/MS | mdpi.com |

| Negative (deprotonated) | Not Specified | Not Specified | Not Specified | nih.gov |

Electrochemical and Fluorescence-based Analytical Approaches

Electrochemical Analysis: Electrochemical methods, such as cyclic voltammetry, are utilized to study the redox properties of flavonoids. mdpi.comresearchgate.net The oxidation potentials of flavonoids are related to their antioxidant activity. mdpi.com For flavonoids without an o-dihydroxy moiety, such as 7-hydroxyflavone and 5,7-dihydroxyflavone, an oxidation peak is observed at specific potential regions. mdpi.com The first oxidation potential (Ep1) of 5-hydroxyflavone at pH 3 has been reported to be similar to that of chrysin (B1683763) (1.162 V). nih.gov The electrochemical behavior of flavonoids is influenced by the number and position of hydroxyl groups on the flavonoid skeleton. mdpi.com

Fluorescence-based Analysis: this compound itself does not typically exhibit strong fluorescence. mdpi.com However, its metal complexes can be highly fluorescent. mdpi.comresearchgate.net For example, complexes of 5-hydroxyflavone with Mg(II) and Zn(II) are highly fluorescent. researchgate.net The Al(III) complex of 5-hydroxyflavone has been developed as a fluorescent probe for fluoride (B91410) ions. mdpi.com

Interestingly, the proton-transfer fluorescence of 5-hydroxyflavone has been observed under specific conditions, such as xenon lamp excitation in various solvents like cyclohexane, ethanol (B145695), and DMSO at room temperature. researchgate.net The fluorescence properties of flavonoids can also be utilized in quenching studies with proteins like transferrin, providing insights into binding interactions. mdpi.com Furthermore, flavone derivatives are being developed as fluorescent probes for detecting specific analytes like hydrazine. bohrium.com A uracil-linked hydroxyflavone has been synthesized as a ratiometric fluorescent probe for ATP recognition. beilstein-journals.org

Advanced Sample Preparation and Extraction Protocols for Research

The extraction of flavonoids from natural sources has evolved from conventional methods to more advanced and efficient techniques. nih.govresearchgate.net These modern methods aim to reduce solvent and energy consumption while increasing extraction efficiency and selectivity. nih.gov

Advanced Extraction Techniques:

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, facilitating the release of phytochemicals. nih.govessencejournal.com Parameters such as solvent type, sample-to-solvent ratio, temperature, and sonication time are optimized for maximum yield. researchgate.net For example, a study on Syringa oblata Lindl. leaves found optimal extraction with 50% ethanol at a 1:20 sample-to-solvent ratio at 60°C for 50 minutes. researchgate.net The pH of the extraction solvent can also significantly influence the yield of flavonoids. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to a more rapid extraction process. essencejournal.com The heating is simultaneous throughout the sample, which is an advantage over classical methods. essencejournal.com

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): These methods use solvents at elevated temperatures and pressures to enhance extraction efficiency. nih.govsemanticscholar.org

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, often carbon dioxide, as the extraction solvent. nih.govessencejournal.com

Solid-Phase Extraction (SPE): SPE is a technique used for sample clean-up and concentration of flavonoids from complex matrices. nih.gov

Other Techniques: Other advanced methods include enzyme-assisted extraction, pulsed electric field (PEF) extraction, and high hydrostatic pressure extraction. nih.govresearchgate.net

The choice of extraction method and parameters often depends on the specific plant matrix and the target flavonoid. For instance, in the extraction of flavonoids from Primula denticulata Smith leaves, maceration with 40% ethanol at a 1:5 raw material to extractant ratio was found to be optimal. pensoft.net

Pre Clinical Pharmacokinetics and in Vivo Metabolism Non Human Models

Absorption, Distribution, and Elimination in Animal Models

Studies in animal models, specifically Sprague-Dawley rats, indicate that 5-hydroxyflavanone undergoes rapid and extensive metabolism following oral administration. acs.orgresearchgate.net When administered orally at a dose of 40 mg/kg, the parent form of this compound was not detected in the serum. acs.orgresearchgate.net Instead, its glucuronide conjugate was the exclusive metabolite found, suggesting that the compound is almost completely biotransformed during first-pass metabolism. acs.orgresearchgate.net

This extensive metabolism significantly impacts its bioavailability. Comparative studies have shown that this compound is markedly less bioavailable than other flavonoids like fisetin. nih.gov This difference may be attributed to factors such as solubility and the rapid saturation of conjugation pathways during the absorption phase. nih.gov The metabolic process for this compound appears to be exclusively glucuronidation, whereas similar compounds like 7-hydroxyflavone (B191518) are metabolized into both sulfate (B86663) and glucuronide forms. acs.orgnih.gov The rapid conversion to metabolites means that the systemic circulation is primarily exposed to the conjugated form rather than the parent compound.

Metabolic Transformations and metabolite Identification by Cytochrome P450 Enzymes

The metabolism of this compound is characterized by two main types of reactions: hydroxylation, an oxidative process mediated by cytochrome P450 (CYP) enzymes, and conjugation. acs.orgresearchgate.netacs.org

In preclinical models, this compound is subject to hydroxylation, a key step in its biotransformation. Research using human liver microsomes and various P450 enzymes has shown that this compound (5OHF) can be oxidized to form 5,7-dihydroxyflavone (chrysin). researchgate.netacs.org This metabolite can then undergo further oxidation to produce 5,6,7-trihydroxyflavone (baicalein), although the turnover rates for these reactions are generally low. researchgate.netacs.org

The most prominent metabolic pathway for this compound in rats is conjugation. acs.org Specifically, it is exclusively metabolized into its glucuronide conjugate. acs.orgresearchgate.netnih.gov This rapid and extensive glucuronidation is a critical determinant of its pharmacokinetic profile, leading to the absence of the parent compound in serum after oral dosing. acs.orgresearchgate.net

The table below summarizes the identified metabolites of this compound in non-human models.

Table 1: Identified Metabolites of this compound| Parent Compound | Metabolic Reaction | Metabolite |

|---|---|---|

| This compound | Hydroxylation | 5,7-Dihydroxyflavone |

| This compound | Glucuronidation | This compound Glucuronide |

| 5,7-Dihydroxyflavone | Hydroxylation | 5,6,7-Trihydroxyflavone |

Several cytochrome P450 isozymes are involved in the oxidative metabolism of this compound and its parent structure, flavone (B191248). Human P450s have been shown to oxidize flavone into various products, including small amounts of 5-hydroxyflavone (B191505). acs.orgacs.org Among the enzymes studied, CYP2A6 has been identified as being the most active in the formation of 5-hydroxyflavone from flavone. nih.gov

While the specific P450 enzymes that directly oxidize this compound have been described as "several P450 enzymes," the subsequent metabolic steps are better characterized. researchgate.netacs.org The metabolite of this compound, 5,7-dihydroxyflavone (chrysin), is further metabolized by specific CYP enzymes. Both CYP1B1.1 and CYP1B1.3 are highly efficient in converting 5,7-dihydroxyflavone to 5,6,7-trihydroxyflavone. researchgate.netacs.orgacs.org CYP1A1 and CYP1A2 also catalyze this reaction, but at lower rates. researchgate.netacs.orgacs.org Furthermore, CYP2A13 and CYP2A6 are involved in the oxidation of 5,7-dihydroxyflavone to 4',5,7-trihydroxyflavone (apigenin). researchgate.netacs.orgacs.org

Additionally, 5-hydroxyflavone has demonstrated inhibitory activity against certain P450 isozymes, showing a higher selectivity and inhibition towards P450 1A2 compared to P450 1A1. mdpi.com

The table below details the specific CYP450 isozymes involved in the metabolic pathway of compounds related to this compound.

Table 2: Cytochrome P450 Isozyme Specificity in the Metabolism of this compound and Related Flavonoids| Substrate | CYP Isozyme | Metabolic Reaction/Product | Finding |

|---|---|---|---|

| Flavone | CYP2A6 | Hydroxylation to 5-Hydroxyflavone | Most active enzyme in forming this metabolite. nih.gov |

| This compound | Several P450s | Oxidation to 5,7-Dihydroxyflavone | Turnover rates are low. researchgate.netacs.org |

| 5,7-Dihydroxyflavone | CYP1B1.1, CYP1B1.3 | Oxidation to 5,6,7-Trihydroxyflavone | High turnover rates (>3.0 min⁻¹). researchgate.netacs.org |

| 5,7-Dihydroxyflavone | CYP1A1, CYP1A2 | Oxidation to 5,6,7-Trihydroxyflavone | Moderate turnover rates (0.51 and 0.72 min⁻¹, respectively). researchgate.netacs.org |

| 5,7-Dihydroxyflavone | CYP2A13, CYP2A6 | Oxidation to 4',5,7-Trihydroxyflavone | Catalyzes the reaction at rates of 0.7 and 0.1 min⁻¹, respectively. researchgate.netacs.org |

| This compound | P450 1A2 | Inhibition | Shows higher inhibitory activity and selectivity compared to P450 1A1. mdpi.com |

Molecular and Cellular Mechanisms of Action

Modulation of Cellular Signaling Pathways

5-Hydroxyflavanone exerts its influence on cellular function by modulating various signaling pathways, primarily through the inhibition of protein kinases and the regulation of transcription factors.

Kinase Inhibition

The ability of flavonoids, including this compound, to inhibit the activity of various protein kinases is a key aspect of their mechanism of action. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is often implicated in disease.

Protein Kinase C (PKC): While specific studies on this compound's direct inhibition of PKC are not extensively detailed, flavonoids as a class are known to interact with this family of kinases.

Cyclin-Dependent Kinases (CDKs): CDKs are essential for the regulation of the cell cycle. bioninja.com.auwikipedia.org Their activity is controlled by cyclins and cyclin-dependent kinase inhibitors. bioninja.com.auwikipedia.org Some flavonoids have been shown to inhibit CDKs, leading to cell cycle arrest. nih.govmdpi.com For instance, 2'-hydroxyflavanone (B191500), a related compound, can reduce the levels of CDK4. mdpi.com

Casein Kinases (CKs): Casein kinase 2 (CK2) is a serine/threonine-selective protein kinase involved in cell cycle control, DNA repair, and the regulation of the circadian rhythm. wikipedia.org Dysregulation of CK2 is linked to tumorigenesis. wikipedia.org Casein kinase I isoform delta (CK1δ) is another member of this family that is activated by genotoxic stress and DNA damage. wikipedia.org While direct inhibition by this compound is not specified, the broader class of flavonoids is known to interact with these kinases. plantaedb.comtargetmol.com

PIM-1 Kinases: The PIM-1 kinase is a proto-oncogene associated with cell proliferation, differentiation, and tumorigenesis, particularly in leukemias, lymphomas, and prostate cancer. nih.gove-crt.org While some flavonoids like quercetagetin (B192229) are potent inhibitors of PIM-1 kinase, molecular dynamics simulations suggest that 5-hydroxyflavone (B191505) acts as a weak inhibitor. nih.govnih.govresearchgate.netfrontiersin.org These simulations indicate that 5-hydroxyflavone has a less pronounced effect on the conformational dynamics of the enzyme compared to strong inhibitors. nih.govfrontiersin.org

Death-Associated Protein Kinase 1 (DAPK1): Information specifically linking this compound to the inhibition of DAPK1 is limited in the provided search results.

Tyrosine Kinases: Some hydroxylated flavones have been evaluated as potential inhibitors of the protein-tyrosine kinase p56lck. acs.org

Transcription Factor Regulation

In silico studies predict that this compound may possess antimutagenic activity. mdpi.com Flavonoids can influence the initiation and promotion stages of carcinogenesis through mechanisms such as the downregulation of mutant p53 protein and inhibition of Ras protein expression. mdpi.com

Receptor Binding and Ligand Activity

This compound has been identified as a ligand for the orphan nuclear receptor 4A1 (NR4A1), also known as Nur77. mdpi.comresearchgate.netnih.gov

Orphan Nuclear Receptor 4A1 (NR4A1): Studies have shown that 5-hydroxyflavone binds directly to the ligand-binding domain (LBD) of NR4A1. mdpi.comresearchgate.netnih.gov In a direct binding assay, 5-hydroxyflavone exhibited a strong binding affinity with a dissociation constant (KD) of 1.4 µM. mdpi.com It has been suggested that hydroxyflavones act as selective NR4A1 modulators, with their effects being dependent on the specific cellular context, response, and gene. mdpi.comnih.gov The interaction of various hydroxyflavones with NR4A1 is complex, with no simple structure-activity relationship observed based on the number and position of hydroxyl groups. nih.gov

Gene Expression and Protein Regulation

Flavonoids can influence a variety of cellular processes, including gene expression and protein regulation. mdpi.com In silico predictions suggest that this compound may have antitumor potential through the inhibition of the Pin1 gene and may also lead to an increase in TP53 gene expression. mdpi.com

Interaction with Cellular Macromolecules

This compound can interact with key cellular macromolecules such as DNA and proteins.

DNA: Studies using differential scanning calorimetry and ultraviolet spectroscopy have demonstrated that 5-hydroxyflavone interacts with double-stranded DNA, leading to the stabilization of the DNA structure. researchgate.net This interaction is thought to occur mainly through intercalation of the flavone (B191248) molecule into the DNA double helix. researchgate.net Lanthanide complexes of 5-hydroxyflavone have also been shown to interact with calf thymus DNA with binding constants in the range of 104 M-1. mdpi.comnih.govresearchgate.net

Proteins: 5-Hydroxyflavone and its metal complexes have been studied for their interaction with proteins like human serum albumin (HSA) and transferrin (Tf). mdpi.comresearchgate.net Fluorescence quenching studies have shown that 5-hydroxyflavone binds to HSA with a higher affinity than its lanthanide complexes, while the complexes exhibit stronger binding to Tf than the free ligand. mdpi.comresearchgate.net Additionally, computational studies have explored the noncovalent binding of vanadium(IV) oxide compounds with 5-hydroxyflavone to lysozyme, a model protein receptor. biocrick.com

Pre Clinical Biological Activities and Pharmacodynamics in Vitro and Animal Models

Antioxidant Activity and Oxidative Stress Modulation

Flavonoids are well-recognized for their capacity to act as antioxidants, a property that is highly dependent on their chemical structure, including the number and arrangement of hydroxyl (-OH) groups. nih.gov The antioxidant effects of flavonoids like 5-hydroxyflavanone are mediated through mechanisms such as scavenging free radicals and chelating metal ions. nih.gov

The primary mechanism by which flavonoids exert their antioxidant effects is through radical scavenging. nih.gov This process typically involves the donation of a hydrogen atom from their hydroxyl groups to highly reactive free radicals, such as reactive oxygen species (ROS), thereby neutralizing them. nih.gov The presence and position of these hydroxyl groups are crucial determinants of this activity. nih.gov

The 5-hydroxy group in the flavanone (B1672756) structure is significant for its antioxidant capabilities. mdpi.com Studies suggest that the mechanism of radical scavenging can change upon deprotonation of the hydroxyflavone, with electron donation becoming a more dominant mechanism than hydrogen atom donation. nih.gov This deprotonation can lead to an increase in the radical scavenging capacity. nih.gov The antioxidant action is also influenced by the formation of intramolecular hydrogen bonds, which can affect the dissociation of the phenolic moiety. mdpi.com For instance, the 5-hydroxy group can form a hydrogen bond with the 4-keto group, which influences its activity. mdpi.commdpi.com Furthermore, theoretical studies using density functional theory (DFT) have been employed to understand the relationship between the compound's structure and its antioxidant activity, noting that a slower rate of excited state intramolecular proton transfer (ESIPT) may correlate with higher antioxidant activity. researchgate.net

| Mechanism | Description | Key Structural Feature | Source |

|---|---|---|---|

| Hydrogen Atom Donation | The flavonoid's hydroxyl group donates a hydrogen atom to a free radical, neutralizing its reactivity. This is a primary mechanism for neutral hydroxyflavones. | Hydroxyl (-OH) groups | nih.govnih.gov |

| Electron Donation | Upon deprotonation, the flavonoid can donate an electron to a radical, which becomes the easier and more dominant mechanism. | Deprotonated hydroxyl group | nih.gov |

| Metal Ion Chelation | Flavonoids can bind to metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in reactions that generate ROS, such as the Fenton reaction. The 4-keto group, often in conjunction with the 5-hydroxy group, is a key site for this chelation. | 5-hydroxy group and 4-keto group | nih.govmdpi.com |

In addition to direct scavenging, this compound can modulate oxidative stress by affecting enzymes involved in ROS production. Flavonoids, in general, can protect lipids from oxidative damage by inhibiting enzymes that enhance ROS formation. nih.gov In vivo studies on rats with an iron complex of this compound demonstrated an increase in the activities of key antioxidant enzymes, catalase and superoxide (B77818) dismutase. farmaciajournal.com This suggests an indirect antioxidant effect by boosting the endogenous antioxidant defense system.

Radical Scavenging Mechanisms

Anti-inflammatory Effects

Flavonoids, including flavones and their derivatives, are recognized for their anti-inflammatory properties. researchgate.netjst.go.jp These effects are achieved by modulating various components of the inflammatory response, including signaling molecules and cellular pathways. researchgate.netmdpi.com

The anti-inflammatory action of flavonoids involves the inhibition of pro-inflammatory mediators. researchgate.net Research has shown that flavonoids can suppress the production of cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-1β, IL-6), and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key players in the inflammatory process. mdpi.comijbs.comspandidos-publications.com While much of the research focuses on flavonoids as a broad class, the structural features of individual compounds determine their specific activities. For example, studies on related flavones have shown that the presence of a hydroxyl group at position 5 of the A-ring is important for activity. mdpi.com Comparing 5-hydroxyl with 5-methoxyl substitution on the flavone (B191248) A-ring revealed that the hydroxyl group has a stronger effect on inhibiting TNFα-induced NF-κB activation. mdpi.com

The anti-inflammatory effects of flavonoids are often mediated through their interaction with key cellular signaling pathways. nih.gov The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets. researchgate.netmdpi.com The NF-κB transcription factor is a central regulator of genes that control the expression of inflammatory enzymes and cytokines. mdpi.comnih.gov Flavonoids can inhibit the activation of NF-κB, thereby downregulating the inflammatory cascade. mdpi.comresearchgate.net Similarly, the MAPK signaling pathway, which is involved in cellular stress responses and inflammation, can be modulated by flavonoids. spandidos-publications.comresearchgate.net Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators. spandidos-publications.comresearchgate.net Studies on various flavones have demonstrated their ability to inhibit these pathways, suggesting a common mechanism for this class of compounds. researchgate.netmedchemexpress.com

| Target Pathway/Mediator | Effect of Flavonoids (General) | Relevance of this compound Structure | Source |

|---|---|---|---|

| NF-κB Pathway | Inhibition of activation, leading to decreased expression of pro-inflammatory genes. | The 5-hydroxyl group is more effective than a 5-methoxyl group in inhibiting TNFα-induced NF-κB activation. | researchgate.netmdpi.comnih.gov |

| MAPK Pathway | Modulation of pathway components (e.g., ERK, p38, JNK) to reduce inflammatory responses. | General mechanism for flavonoids; specific data for this compound is limited but inferred from related compounds. | spandidos-publications.comresearchgate.netmedchemexpress.com |

| Pro-inflammatory Enzymes (COX-2, iNOS) | Suppression of expression and activity, leading to reduced production of prostaglandins (B1171923) and nitric oxide. | General activity for flavones. | mdpi.comijbs.comspandidos-publications.com |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Inhibition of production and release. | General activity for flavones. | mdpi.comspandidos-publications.com |

Modulation of Inflammatory Mediators

Antineoplastic and Antiproliferative Activities in Cancer Models (In Vitro and Animal Studies)

Flavonoids have been investigated for their potential anticancer properties, which include inhibiting cancer cell proliferation, inducing apoptosis (programmed cell death), and preventing metastasis. iiarjournals.orgmdpi.com The activity of this compound in this context has been explored in several studies, with varied results depending on the cancer model.

In vitro studies have shown that 5-hydroxyflavone (B191505) can inhibit pyruvate (B1213749) kinase M2 (PKM2), an enzyme implicated in cancer cell metabolism, which leads to a decrease in ATP synthesis and energy reduction in cells. farmaciajournal.com Furthermore, it has demonstrated an antagonistic effect on androgen receptors, which was reported to be three times stronger than that of flutamide, a drug used in prostate cancer treatment. farmaciajournal.com In silico predictions also suggest potential antitumor activity for this compound through the inhibition of the Pin1 gene and an increase in TP53 gene activity. mdpi.com

However, not all studies report a potent cytotoxic effect. One study found that 5-hydroxyflavone did not show cytotoxic activity against a panel of cell lines including MCF-7 (breast cancer), FaDU (pharyngeal cancer), MDA-MB-435S (melanoma), U87 (glioblastoma), RPE-1 (retinal pigment epithelial), and HEK293 (embryonic kidney) cells. medchemexpress.com This highlights that the antiproliferative effects of this compound can be highly cell-type specific. In contrast, other structurally related flavanones, such as 2'-hydroxyflavanone (B191500), have shown significant anticancer effects in various models, including breast, pancreatic, and lung cancer, by inducing apoptosis, inhibiting cell cycle progression, and reducing tumor growth in animal xenograft models. oncotarget.come-century.usiiarjournals.orgresearchgate.netoncotarget.com

| Compound | Cancer Model/Cell Line | Observed Effect | Study Type | Source |

|---|---|---|---|---|

| 5-Hydroxyflavone | General Cancer Cells | Inhibition of Pyruvate Kinase M2 (PKM2). | In Vitro | farmaciajournal.com |

| 5-Hydroxyflavone | Prostate Cancer Model | Antagonistic effect on androgen receptors. | In Vitro | farmaciajournal.com |

| 5-Hydroxyflavone | General Cancer Cells | Predicted antitumor potential via Pin1 inhibition and TP53 increase. | In Silico | mdpi.com |

| 5-Hydroxyflavone | MCF-7, FaDU, MDA-MB-435S, U87, RPE-1, HEK293 | No cytotoxic activity observed. | In Vitro | medchemexpress.com |

| 2'-Hydroxyflavanone (related compound) | Breast Cancer (MCF-7, MDA-MB-231) | Induction of apoptosis, inhibition of cell survival and migration. | In Vitro | oncotarget.com |

| 2'-Hydroxyflavanone (related compound) | Triple-Negative Breast Cancer (MDA-MB-231) | Regression of tumors. | Animal (Xenograft) | oncotarget.comnih.gov |

| 2'-Hydroxyflavanone (related compound) | Pancreatic Cancer (BxPC-3, MIA PaCa-2) | Induction of apoptosis and cell cycle arrest. | In Vitro | researchgate.net |

Cell Cycle Arrest Induction

The capacity of flavonoids to halt the cell cycle is a key mechanism behind their potential antitumor properties. mdpi.comsemanticscholar.org For 5-hydroxyflavone, computational in silico analysis predicts potential antitumor activity, which is often associated with mechanisms like cell cycle arrest. mdpi.com Complexes formed between 5-hydroxyflavone (also known as primuletin) and lanthanide ions like Samarium(III), Europium(III), Gadolinium(III), and Terbium(III) have been shown to function as cell cycle modulators in cervix and colon adenocarcinoma cells. researchgate.net These complexes were found to disrupt the cell cycle, contributing to their cytotoxic effects on various cancer cell lines. researchgate.net While many flavonoids demonstrate the ability to induce cell cycle arrest in either the G0/G1 or G2/M phases, specific studies detailing the direct action of this compound on cell cycle phases are less common than for its other hydroxylated or derivatized counterparts. semanticscholar.orgmdpi.commdpi.com For instance, 2'-hydroxyflavanone has been shown to halt the cell cycle at the G2/M phase. mdpi.com

Apoptosis Induction Mechanisms

Inducing apoptosis, or programmed cell death, is a primary strategy for cancer chemoprevention. researchgate.net Flavonoids are known to trigger apoptosis in malignant cells through various pathways. mdpi.comsemanticscholar.org The antitumor potential of 5-hydroxyflavone, as suggested by predictive studies, is linked to its ability to induce such mechanisms. mdpi.com Research on heteroleptic complexes of 5-hydroxyflavone with lanthanides demonstrated that these compounds induce apoptotic cell death in cervical and colon cancer cells, a finding confirmed by flow cytometry. researchgate.net The mechanism underlying this effect involves the ability of these complexes to interact with DNA. researchgate.net While direct studies on this compound are limited, research on related compounds provides context. For example, chrysin (B1683763) (5,7-dihydroxyflavone) induces apoptosis in human promonocytic cells in conjunction with the activation of caspase-3. mdpi.com Similarly, 2'-hydroxyflavanone has been shown to induce apoptosis in prostate cancer cells by inhibiting key survival pathways and downregulating anti-apoptotic proteins like Bcl-2, while also activating caspase-3 and promoting the cleavage of poly(ADP-ribose) polymerase (PARP). spandidos-publications.comresearchgate.net

Inhibition of Tumorigenesis-Related Enzymes

This compound has demonstrated significant inhibitory activity against enzymes that play a crucial role in the development and progression of tumors, such as topoisomerases and cytochrome P450 enzymes. researchgate.netmdpi.comumed.pl

Topoisomerase Inhibition Topoisomerases are vital enzymes that regulate the topology of DNA during replication and transcription, making them key targets in cancer therapy. umed.pl this compound has been identified as a potent inhibitor of both topoisomerase I and topoisomerase II. researchgate.netresearchgate.net In one study, it displayed stronger inhibitory activity against topoisomerase I than camptothecin, a well-known topoisomerase inhibitor used as a positive control. researchgate.net

| Compound | Enzyme Target | Inhibitory Activity (IC50) | Reference Compound (IC50) | Source |

|---|---|---|---|---|

| This compound | Topoisomerase I | 12.0 µM | Camptothecin (17.0 µM) | researchgate.net |

| This compound | Topoisomerase II | 0.054 to 17.0 µM | Etoposide (28.0 µM) | researchgate.net |

Cytochrome P450 Inhibition Cytochrome P450 (CYP) enzymes, particularly the CYP1 family, are involved in the metabolic activation of procarcinogens into carcinogenic compounds. mdpi.comnih.gov Inhibiting these enzymes is a key strategy in cancer prevention. This compound has been shown to be a selective inhibitor of CYP1A enzymes. mdpi.com Specifically, it exhibits higher inhibitory activity and selectivity towards P450 1A2, a major human liver enzyme, compared to P450 1A1. mdpi.com In contrast, it is a weak inhibitor of CYP2C9 and CYP3A4. nih.govacs.org

Antimicrobial and Antiviral Properties (In Vitro)

This compound and its related structures exhibit a range of antimicrobial and antiviral activities, which have been documented in various in vitro studies. mdpi.comresearchgate.netfarmaciajournal.com

Antibacterial Activity

This compound has demonstrated moderate antibacterial activity against a variety of both Gram-positive and Gram-negative bacteria. mdpi.com The presence and position of hydroxyl groups on the flavanone structure are critical for its antibacterial action. mdpi.comnih.gov Studies have shown that 5-hydroxyflavanones with additional hydroxyl groups can inhibit the growth of oral pathogens like Streptococcus mutans and Streptococcus sobrinus. mdpi.comnih.govnih.gov

The compound's efficacy has been tested against several bacterial strains:

Streptococcus mutans and Streptococcus sobrinus : 5-hydroxyflavanones with one, two, or three additional hydroxyl groups at the 7, 2′, and 4′ positions have been shown to inhibit the growth of these dental caries-associated bacteria. nih.govnih.gov

Staphylococcus aureus : this compound showed bacteriostatic action against S. aureus ATCC 25619 at a concentration of 200 µg/mL. mdpi.com The hydroxyl group at the 5-position is considered important for its activity against MRSA strains. mdpi.com In another study, the minimum inhibitory concentration (MIC) for monohydroxylated flavones against S. aureus was 500 µg/mL. farmaciajournal.com

Micrococcus luteus : The antimicrobial activity of flavonoids, including this compound, has been screened against Micrococcus luteus. scielo.br

Escherichia coli : this compound exhibited a bacteriostatic effect on E. coli 104 at 200 µg/mL, while at a lower concentration of 25 µg/mL, it showed a bactericidal effect against other E. coli strains. mdpi.com

Pseudomonas aeruginosa : A bacteriostatic effect was observed against P. aeruginosa ATCC 8027 at a concentration of 200 µg/mL. mdpi.com

Vibrio cholerae : While specific data for this compound against Vibrio cholerae is not prominent, flavonoids, in general, have been proposed to neutralize bacterial toxic factors from this pathogen. mdpi.com

| Bacterial Strain | Compound | Activity Type | Concentration (MIC) | Source |

|---|---|---|---|---|

| S. aureus ATCC 25619 | This compound | Bacteriostatic | 200 µg/mL | mdpi.com |

| P. aeruginosa ATCC 8027 | This compound | Bacteriostatic | 200 µg/mL | mdpi.com |

| E. coli 104 | This compound | Bacteriostatic | 200 µg/mL | mdpi.com |

| E. coli (103, 105, 108) | This compound | Bactericidal | 25 µg/mL | mdpi.com |

| Gram-positive strains | Hydroxylated flavone derivatives | Inhibitory | 200 µg/mL | mdpi.com |

| Gram-negative strains | Hydroxylated flavone derivatives | Inhibitory | 200 µg/mL | mdpi.com |

Antifungal Activity

The antifungal properties of flavonoids are also an area of active research. nih.gov this compound derivatives have shown activity against various fungal species. For instance, 7,4′-dimethoxy-5-hydroxy-flavanone demonstrated antifungal activity against Cladosporium sphaerospermum and Cladosporium cladosporioides. nih.gov The presence of a hydroxyl group at the 5-position, or an o-dihydroxy moiety on the A ring of the flavone, is considered favorable for synergistic antifungal activity. mdpi.com Studies have tested this compound and its derivatives against the yeast Saccharomyces cerevisiae, though some results indicate it was inactive or only weakly active against this species in particular assays. nih.govjmb.or.kr

Antiviral Mechanisms

Hydroxyflavones are recognized for their antiviral effects. researchgate.netfarmaciajournal.com While direct evidence for this compound is emerging, studies on structurally related compounds provide insight into potential mechanisms. A bioisosteric alternative, 5-hydroxychromone derivatives, have shown antiviral activity against both Hepatitis C virus (HCV) and SARS-associated coronavirus (SCV). nih.govsemanticscholar.org These compounds were found to inhibit both the NTPase and helicase activities of the SCV enzyme. nih.gov In contrast, 5-hydroxyflavone derivatives with arylmethyloxy substituents were active against HCV but lacked anti-SCV activity, suggesting that the 2-phenyl group may influence the antiviral spectrum. nih.gov Furthermore, metal complexes of related hydroxyflavones, such as ladanein, have demonstrated antiviral efficacy, with improved pharmacokinetic properties compared to the flavonoid alone. researchgate.netfarmaciajournal.com

Neuroprotective Effects (In Vitro and Animal Studies)

Currently, there is a lack of direct scientific studies specifically investigating the neuroprotective effects of this compound in either in vitro cell models or in vivo animal models. While the broader class of flavonoids has been noted for potential neuroprotective properties, including antioxidant and anti-inflammatory actions, specific data on this compound's efficacy in protecting neuronal cells from damage or degeneration is not available in the reviewed scientific literature.

Cardiovascular System Modulation (In Vitro and Animal Studies)

Vasorelaxant Effects

In vitro studies on isolated rat aortic rings have demonstrated that this compound exhibits full vasorelaxant effects. mdpi.comresearchgate.net This effect is noted to be endothelium-independent. researchgate.net The mechanism behind this vasodilation appears to be linked to the modulation of potassium channels. The vasorelaxant activity of this compound was counteracted by tetraethylammonium (B1195904) chloride, which suggests the involvement of calcium-activated potassium channels. mdpi.com

Further investigation revealed that iberiotoxin, a specific blocker of large-conductance calcium-activated potassium channels (BKCa), also antagonized the effects of this compound. mdpi.com This indicates that the hydroxyl group at the 5-position of the flavanone structure may be crucial for its interaction with these channels. mdpi.com Additionally, the vasorelaxing action of this compound was inhibited by glibenclamide, pointing to the potential involvement of ATP-sensitive potassium (KATP) channels in its mechanism of action. mdpi.comsemanticscholar.org

Platelet Aggregation Inhibition

This compound has been shown to inhibit platelet aggregation in human whole blood in vitro. mdpi.com The compound demonstrated a marked inhibitory effect against aggregation induced by three different agents: arachidonic acid (AA), adenosine (B11128) diphosphate (B83284) (ADP), and collagen. mdpi.com The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit platelet aggregation by 50%, were determined for each inducer.